molecular formula C18H19FNNaO3S B590042 1-[2-Cyclopropyl-1-(2-fluorophenyl)-2-oxoethyl]-1,2,5,6-tetrahydro-4-mercapto-3-pyridineacetic Acid CAS No. 1796933-05-5

1-[2-Cyclopropyl-1-(2-fluorophenyl)-2-oxoethyl]-1,2,5,6-tetrahydro-4-mercapto-3-pyridineacetic Acid

Cat. No. B590042
CAS RN: 1796933-05-5
M. Wt: 371.402
InChI Key: XOMFDWOAVFUHNN-UHFFFAOYSA-M
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Description

The compound “1-[2-Cyclopropyl-1-(2-fluorophenyl)-2-oxoethyl]-1,2,5,6-tetrahydro-4-mercapto-3-pyridineacetic Acid” is an analytical standard . It is also known as Prasugrel metabolite M3 . The empirical formula of this compound is C27H28FNO5S · HCl .


Molecular Structure Analysis

The molecular weight of this compound is 534.04 . The InChI string representation of its structure is 1S/C27H28FNO5S.ClH/c1-34-20-6-4-5-18 (13-20)23 (30)16-35-24-11-12-29 (15-19 (24)14-25 (31)32)26 (27 (33)17-9-10-17)21-7-2-3-8-22 (21)28;/h2-8,13,17,26H,9-12,14-16H2,1H3, (H,31,32);1H/i1D3; .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 534.04 . It is an analytical standard with an assay of ≥97.0% (HPLC) . The storage temperature for this compound is −70°C .

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway of compound 1-[2-Cyclopropyl-1-(2-fluorophenyl)-2-oxoethyl]-1,2,5,6-tetrahydro-4-mercapto-3-pyridineacetic Acid involves the following steps: introduction of the pyridine ring, addition of the cyclopropyl group, introduction of the fluorine atom, and addition of the mercapto and carboxylic acid groups.", "Starting Materials": [ "2-fluorobenzaldehyde", "ethyl acetoacetate", "ammonium acetate", "cyclopropylmethyl bromide", "thiophenol", "sodium hydroxide", "acetic anhydride", "pyridine", "chloroacetic acid", "hydrochloric acid", "sodium nitrite", "sodium sulfide", "sodium borohydride", "hydrogen peroxide", "sodium bicarbonate", "water" ], "Reaction": [ "Step 1: Synthesize 2-fluorocinnamic acid from 2-fluorobenzaldehyde and acetic anhydride in the presence of pyridine.", "Step 2: React ethyl acetoacetate with ammonium acetate and sodium acetate to obtain 2,6-dioxo-3,4-dihydropyridine.", "Step 3: Add cyclopropylmethyl bromide to the obtained pyridine derivative in the presence of potassium carbonate to introduce the cyclopropyl group.", "Step 4: Introduce the fluorine atom by treating the obtained compound with hydrogen fluoride in the presence of antimony pentachloride.", "Step 5: Add thiophenol to the fluorinated compound in the presence of sodium hydroxide to obtain the corresponding mercaptan derivative.", "Step 6: React the obtained mercaptan derivative with chloroacetic acid in the presence of sodium hydroxide to introduce the carboxylic acid group.", "Step 7: Protect the pyridine nitrogen by reacting the compound with hydrochloric acid and sodium nitrite.", "Step 8: Add sodium sulfide to the protected compound to obtain the corresponding thiol.", "Step 9: Reduce the thiol to the mercapto group using sodium borohydride.", "Step 10: Oxidize the mercapto group to the corresponding sulfonic acid using hydrogen peroxide.", "Step 11: Deprotect the pyridine nitrogen by treating the sulfonic acid derivative with sodium bicarbonate.", "Step 12: Purify the obtained compound by recrystallization from water." ] }

CAS RN

1796933-05-5

Product Name

1-[2-Cyclopropyl-1-(2-fluorophenyl)-2-oxoethyl]-1,2,5,6-tetrahydro-4-mercapto-3-pyridineacetic Acid

Molecular Formula

C18H19FNNaO3S

Molecular Weight

371.402

IUPAC Name

sodium;2-[1-[2-cyclopropyl-1-(2-fluorophenyl)-2-oxoethyl]-4-sulfanyl-3,6-dihydro-2H-pyridin-5-yl]acetate

InChI

InChI=1S/C18H20FNO3S.Na/c19-14-4-2-1-3-13(14)17(18(23)11-5-6-11)20-8-7-15(24)12(10-20)9-16(21)22;/h1-4,11,17,24H,5-10H2,(H,21,22);/q;+1/p-1

InChI Key

XOMFDWOAVFUHNN-UHFFFAOYSA-M

SMILES

C1CC1C(=O)C(C2=CC=CC=C2F)N3CCC(=C(C3)CC(=O)[O-])S.[Na+]

Origin of Product

United States

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